

Application Notes & Protocols: Quantification of N3-Methyl Esomeprazole in Bulk Drug

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Compound of Interest		
Compound Name:	N3-Methyl Esomeprazole	
Cat. No.:	B15192857	Get Quote

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2][3] The purity of the bulk drug is a critical quality attribute, and regulatory agencies require the identification and quantification of any impurities. **N3-Methyl Esomeprazole** is a potential process-related impurity or degradation product of Esomeprazole.[2][4] Its chemical structure is (S)-6-methoxy-2-(((4-methoxy-3, 5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole.[4] Accurate and robust analytical methods are essential for the quantification of **N3-Methyl Esomeprazole** to ensure the safety and efficacy of the final drug product.

This document provides a detailed application note and protocol for the quantification of **N3-Methyl Esomeprazole** in Esomeprazole bulk drug using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Physicochemical Properties of N3-Methyl Esomeprazole



Property	Value	Reference
IUPAC Name	(S)-6-methoxy-2-(((4-methoxy-3, 5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole	[4]
CAS Number	1346240-11-6	[4][5]
Molecular Formula	C18H21N3O3S	[4]
Molecular Weight	359.44 g/mol	[4]

Experimental Protocol: RP-HPLC Method

This protocol outlines a gradient RP-HPLC method for the separation and quantification of **N3-Methyl Esomeprazole** from Esomeprazole and other related impurities.

Instrumentation and Materials

- HPLC System: A gradient HPLC system with a UV detector or a photodiode array (PDA) detector.
- Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[6]
- · Chemicals and Reagents:
 - Esomeprazole Magnesium reference standard
 - N3-Methyl Esomeprazole reference standard
 - Acetonitrile (HPLC grade)[1][2]
 - Methanol (HPLC grade)
 - Ammonium Acetate[7]
 - Ammonia solution[7]



- Water (HPLC grade or Milli-Q)[2]
- Disodium tetraborate decahydrate[2]
- Edetate disodium[2]
- Sodium hydroxide[2]

Chromatographic Conditions



Parameter	Condition
Mobile Phase A	Buffer: 7.6 g of disodium tetraborate and 1.0 g of edetate disodium in 1 liter of water, pH adjusted to 11.0 ± 0.1 with 50% sodium hydroxide solution.[2]
Mobile Phase B	Acetonitrile[2]
Diluent	Mobile Phase A:Ethanol (80:20 v/v)[2]
Gradient Program	Time (min)
0	
12	
17	_
17.5	_
30	
40	_
43	
45	_
50	
Flow Rate	1.0 mL/min[2]
Column Temperature	30°C[2]
Detection Wavelength	305 nm[2]
Injection Volume	20 μL[2]

Preparation of Solutions

• Standard Stock Solution of **N3-Methyl Esomeprazole** (0.1 mg/mL): Accurately weigh about 10 mg of **N3-Methyl Esomeprazole** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.



- Standard Solution of N3-Methyl Esomeprazole (1 μg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
- Standard Solution of Esomeprazole (0.2 mg/mL): Accurately weigh about 20 mg of Esomeprazole Magnesium reference standard and transfer to a 100 mL volumetric flask.
 Dissolve in and dilute to volume with the diluent.[2]
- Sample Solution (0.2 mg/mL): Accurately weigh about 20 mg of the Esomeprazole bulk drug sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

- The resolution between the Esomeprazole peak and the **N3-Methyl Esomeprazole** peak should be not less than 2.0.
- The tailing factor for the Esomeprazole and N3-Methyl Esomeprazole peaks should be not more than 2.0.
- The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.

Data Analysis and Calculation

The amount of **N3-Methyl Esomeprazole** in the bulk drug sample is calculated using the following formula:

% N3-Methyl Esomeprazole = (Area of N3-Methyl Esomeprazole in Sample / Area of N3-Methyl Esomeprazole in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

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Validation Parameter	Acceptance Criteria
Specificity	The method should be able to resolve the N3-Methyl Esomeprazole peak from Esomeprazole and other potential impurities. No interference should be observed at the retention time of N3-Methyl Esomeprazole from the blank and placebo.
Linearity	A linear relationship between the concentration and the peak area of N3-Methyl Esomeprazole should be established over a defined range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)	The LOD and LOQ for N3-Methyl Esomeprazole should be determined to establish the sensitivity of the method.
Accuracy	The accuracy should be assessed by recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.
Precision	Repeatability (Intra-day precision): The RSD of the results for multiple preparations of the same sample on the same day should be ≤ 5.0%.Intermediate Precision (Inter-day precision): The RSD of the results for the same sample analyzed on different days, by different analysts, or with different equipment should be ≤ 10.0%.
Robustness	The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).[2] The system



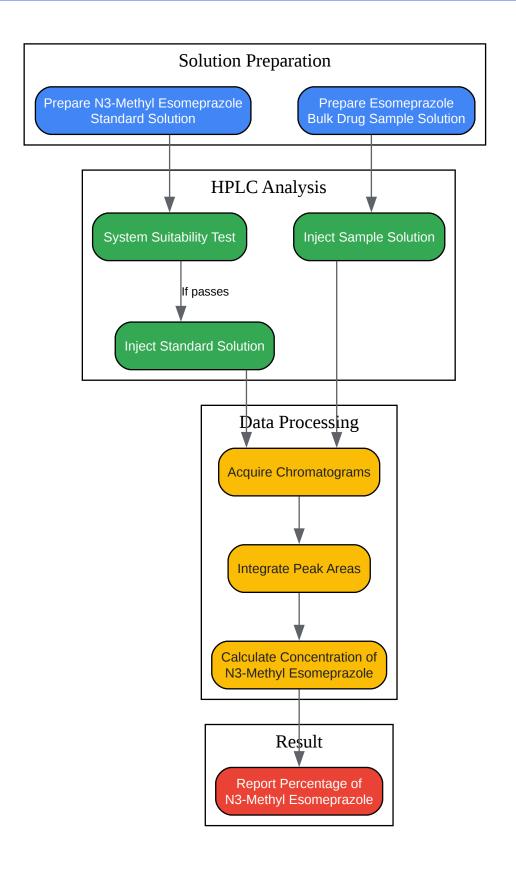
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suitability parameters should remain within the acceptance criteria.

Visualizations

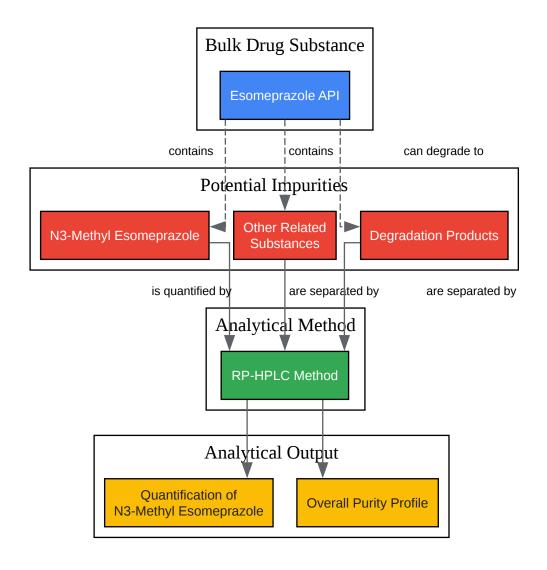




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Caption: Experimental workflow for the quantification of N3-Methyl Esomeprazole.





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